Technical Guide: Physicochemical and Spectroscopic Properties of 2-Bromo-6-fluoropyridine
Technical Guide: Physicochemical and Spectroscopic Properties of 2-Bromo-6-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and spectral properties of 2-Bromo-6-fluoropyridine, a key building block in pharmaceutical and agrochemical research. The information is presented to support laboratory work, analytical method development, and structural elucidation.
Physical Properties
2-Bromo-6-fluoropyridine is a halogenated pyridine derivative with the molecular formula C₅H₃BrFN.[1][2][3][4][5] Its key physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 175.99 g/mol | [1][2][3][4] |
| Appearance | Colorless to light yellow solid or liquid | [5][6] |
| Melting Point | 33-37 °C | |
| Boiling Point | 192-193 °C (at 760 mmHg) | |
| Density | ~1.8 g/cm³ | [1] |
| Solubility | Soluble in common organic solvents such as chloroform and methanol. |
Spectral Data
The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-Bromo-6-fluoropyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For 2-Bromo-6-fluoropyridine, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.75 | t | ~8.0 | H-4 |
| ~7.45 | d | ~8.0 | H-3 |
| ~7.15 | d | ~8.0 | H-5 |
Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~163 (d, ¹JCF ≈ 240 Hz) | C-6 |
| ~142 (d, ³JCF ≈ 8 Hz) | C-2 |
| ~141 (d, ³JCF ≈ 15 Hz) | C-4 |
| ~125 | C-3 |
| ~110 (d, ²JCF ≈ 35 Hz) | C-5 |
Table 4: Predicted ¹⁹F NMR Spectral Data (CDCl₃, 376 MHz)
| Chemical Shift (δ, ppm) | Multiplicity |
| ~ -69 | s |
Note: The spectral data presented are predicted values based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.[7][8][9][10][11][12] Actual experimental values may vary slightly.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The key vibrational frequencies for 2-Bromo-6-fluoropyridine are listed below.
Table 5: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretching (aromatic) |
| ~1600-1450 | Strong | C=C and C=N stretching (aromatic ring) |
| ~1250-1150 | Strong | C-F stretching |
| ~1100-1000 | Medium | C-H in-plane bending |
| ~800-700 | Strong | C-H out-of-plane bending |
| ~600-500 | Medium | C-Br stretching |
Note: The IR data is based on characteristic absorption frequencies for substituted pyridines and organohalogen compounds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Bromo-6-fluoropyridine, the electron ionization (EI) mass spectrum is expected to show the following key fragments.
Table 6: Expected Mass Spectrometry Fragmentation
| m/z | Relative Abundance | Assignment |
| 175/177 | High | [M]⁺ (Molecular ion peak, showing bromine isotope pattern) |
| 96 | Medium | [M - Br]⁺ |
| 77 | Medium | [C₅H₃FN - F]⁺ or [C₅H₄N]⁺ |
| 50 | Low | [C₄H₂]⁺ |
Note: The fragmentation pattern is predicted based on the principles of mass spectrometry for halogenated aromatic compounds.[13][14][15][16][17] The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
NMR Spectroscopy
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of 2-Bromo-6-fluoropyridine in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as trifluoroacetic acid (TFA) or hexafluorobenzene (C₆F₆) may be used.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: ~16 ppm.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: ~200 ppm.
-
Number of scans: 1024 or more, depending on concentration.
-
Relaxation delay: 2-5 seconds.
-
-
¹⁹F NMR Acquisition:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: ~100 ppm.
-
Number of scans: 64-128.
-
Relaxation delay: 1-2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to TMS (0 ppm) for ¹H and ¹³C, and to the external standard for ¹⁹F.
IR Spectroscopy
Objective: To identify the characteristic functional groups.
Methodology:
-
Sample Preparation:
-
Solid Phase (KBr Pellet): Grind a small amount (1-2 mg) of 2-Bromo-6-fluoropyridine with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.
-
Liquid Phase (Neat Film): If the sample is a low-melting solid or liquid, a thin film can be prepared between two KBr or NaCl plates.
-
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the KBr pellet holder.
-
Place the sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
-
Sample Introduction: Introduce a dilute solution of 2-Bromo-6-fluoropyridine in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Data Acquisition:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
Source Temperature: ~200-250 °C.
-
-
Data Analysis: Identify the molecular ion peak and major fragment ions. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) should be analyzed to confirm the presence of one bromine atom.
Characterization Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of 2-Bromo-6-fluoropyridine.
Caption: Workflow for the characterization of 2-Bromo-6-fluoropyridine.
References
- 1. 2-Bromo-6-fluoropyridine | C5H3BrFN | CID 639438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 2-BROMO-6-FLUOROPYRIDINE | CAS 144100-07-2 [matrix-fine-chemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 2-Bromo-6-fluoropyridine | CymitQuimica [cymitquimica.com]
- 6. 2-Bromo-6-fluoropyridine | 144100-07-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2-Fluoropyridine(372-48-5) 13C NMR [m.chemicalbook.com]
- 12. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 13. whitman.edu [whitman.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 16. asdlib.org [asdlib.org]
- 17. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
